molecular formula C16H17NO4S B2371424 N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine CAS No. 446250-98-2

N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2371424
CAS No.: 446250-98-2
M. Wt: 319.38
InChI Key: DNZYLGOGJJPGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine is a useful research compound. Its molecular formula is C16H17NO4S and its molecular weight is 319.38. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibition

N-(phenylsulfonyl)glycine derivatives, including N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine, have been studied for their inhibitory activity on aldose reductase, an enzyme implicated in diabetic complications. Derivatives of N-(phenylsulfonyl)glycine displayed greater inhibitory activity than the glycine itself, indicating the potential for enhanced affinity and efficacy in inhibiting aldose reductase (Deruiter, Borne, & Mayfield, 1989).

Interaction with Metal Ions

The interaction of N-(phenylsulfonyl)glycine with metal ions like Cd²⁺ and Zn²⁺ has been explored. Studies have shown that these interactions involve metal-induced deprotonation of the sulfonamide nitrogen. This research provides insights into the chemical behavior of N-(phenylsulfonyl)glycine in the presence of various metal ions, which could be significant for understanding its potential applications in metal chelation or coordination chemistry (Gavioli et al., 1991).

Environmental Persistence and Behavior

N-(phenylsulfonyl)glycine has been identified as a polar contaminant in sewage and surface water. Studies have focused on its behavior and fate in municipal sewage treatment plants, providing essential data on its environmental persistence and transformation. This research is crucial for assessing the environmental impact of N-(phenylsulfonyl)glycine and related compounds (Krause & Schöler, 2000).

Herbicide Transport and Resistance

N-(phosphonomethyl)glycine, a related compound, has been extensively studied for its role in herbicide transport and resistance. Understanding the fate and transport of glyphosate, a herbicide chemically similar to this compound, in agricultural basins helps assess the environmental impact of such compounds. These studies provide critical insights into the ecological consequences of widespread herbicide use (Coupe et al., 2012).

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethylanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-2-13-8-10-14(11-9-13)17(12-16(18)19)22(20,21)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZYLGOGJJPGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.